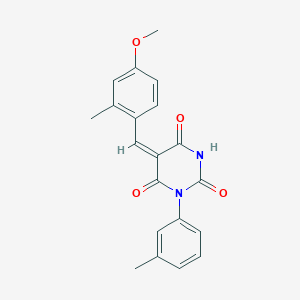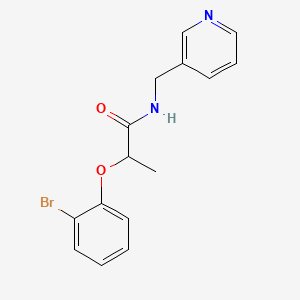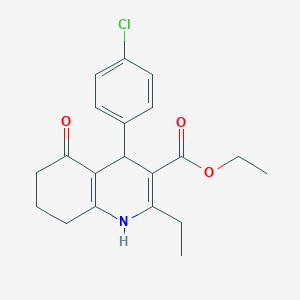![molecular formula C16H20N4O4 B5088789 N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMQX or GYKI-52,466 and is a non-competitive antagonist of the AMPA receptor.
Mécanisme D'action
N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate acts as a non-competitive antagonist of the AMPA receptor. It binds to the receptor and prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a decrease in the influx of calcium ions into the neuron, which can prevent excitotoxicity and cell death.
Biochemical and Physiological Effects:
N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate has been shown to have a neuroprotective effect in various animal models. It can prevent cell death in the brain and can improve cognitive function. This compound has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate in lab experiments is that it is a potent and selective antagonist of the AMPA receptor. This makes it a useful tool for studying the role of the AMPA receptor in various physiological and pathological processes. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of epilepsy and stroke. Additionally, further research is needed to determine the long-term effects of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate involves a multi-step process. The first step involves the synthesis of 2-chloro-4-(dimethylamino)quinoline, which is then reacted with N,N-dimethylformamide dimethyl acetal to form N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylformamide. This compound is then reacted with oxalic acid to form N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate.
Applications De Recherche Scientifique
N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate has been extensively studied for its potential applications in various scientific fields. It has been shown to have a neuroprotective effect and can prevent excitotoxicity in the brain. This compound has also been studied for its potential applications in the treatment of epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N'-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.C2H2O4/c1-17(2)10-15-13-9-14(18(3)4)16-12-8-6-5-7-11(12)13;3-1(4)2(5)6/h5-10H,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZMNGYYSWECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=NC2=CC=CC=C21)N(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5088713.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5088723.png)
![1-(4-methoxyphenyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088724.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5088726.png)

![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5088749.png)

![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)


![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)

![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5088816.png)